

Downstream Effectors of FAK Signaling in Angiogenesis: A Technical Guide

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Compound of Interest

Compound Name: FAK-IN-19

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical intracellular signaling hub, translating extracellular cues into cellular responses.^{[1][2]} In the context of angiogenesis—the formation of new blood vessels from pre-existing ones—FAK is an indispensable mediator of endothelial cell (EC) migration, proliferation, and survival.^{[1][3][4]} Activated by integrin clustering and growth factor receptors, FAK orchestrates a complex network of downstream signaling pathways that are fundamental to vascular development and pathological neovascularization, such as in tumors. This guide provides an in-depth examination of the core downstream effectors of FAK signaling in angiogenesis, presenting quantitative data, detailed experimental protocols, and visual signaling pathways to support research and drug development efforts in this domain.

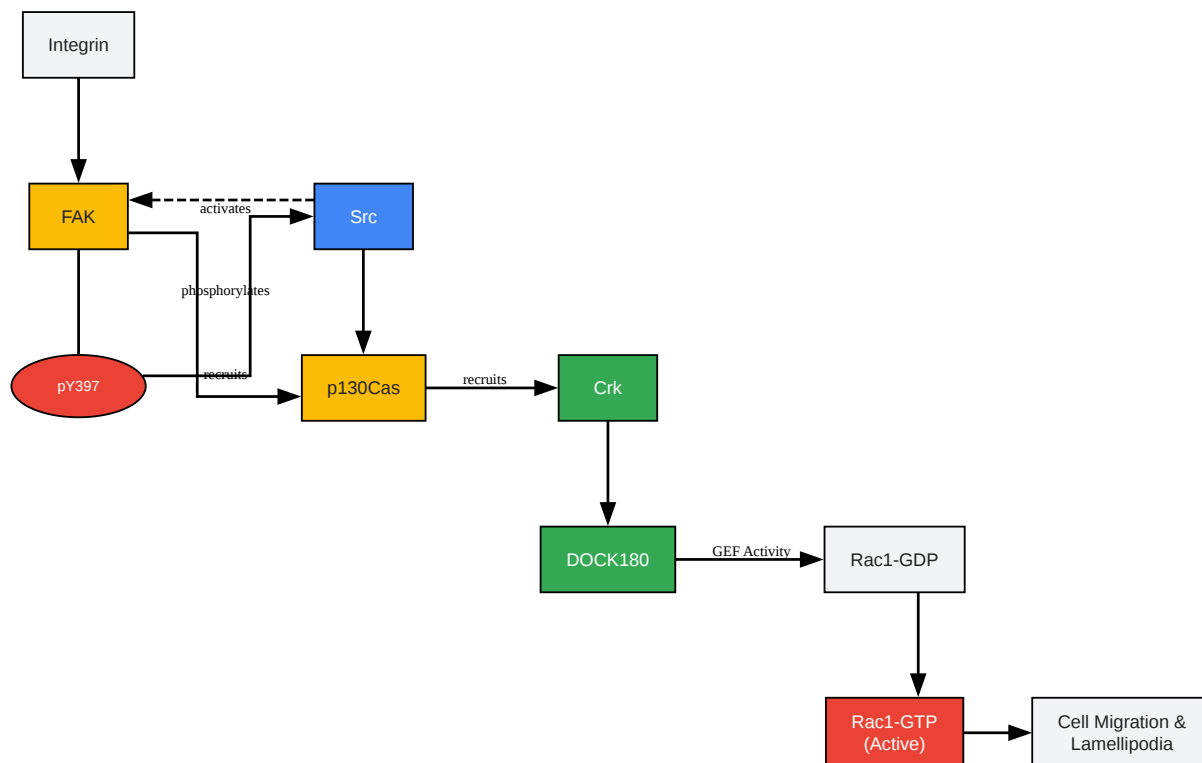
Core Signaling Pathways Downstream of FAK

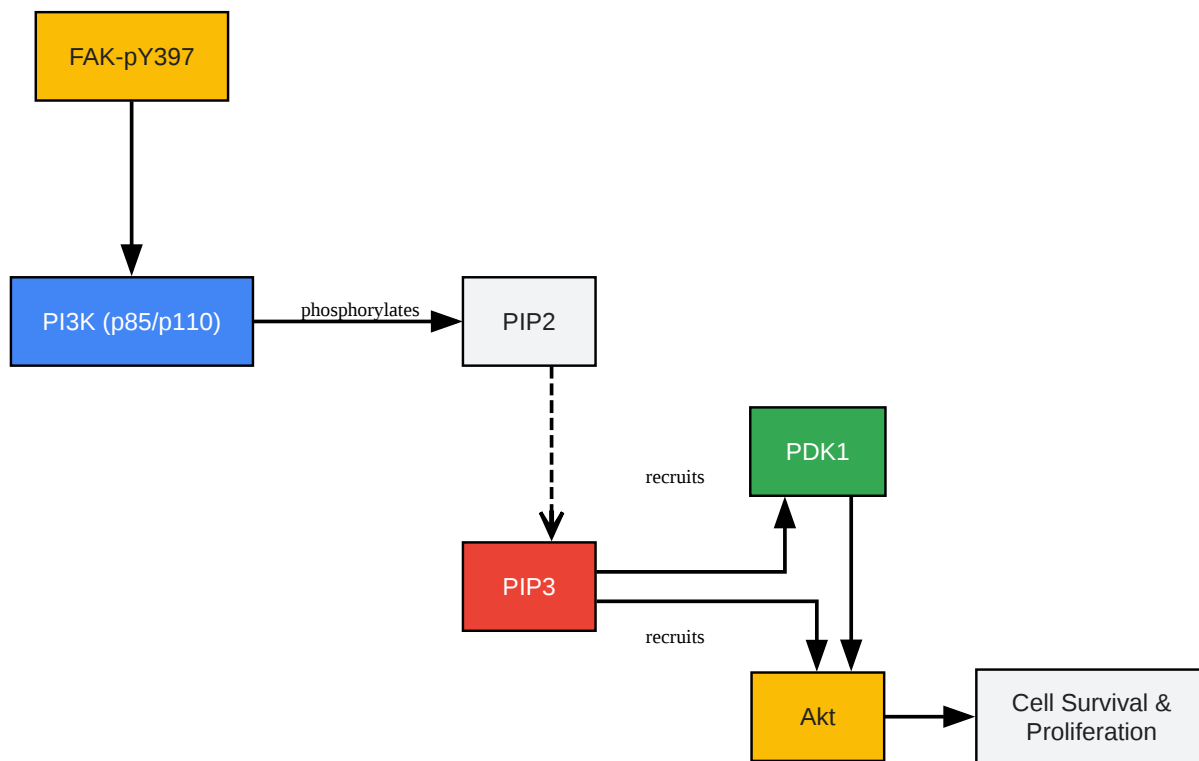
Upon activation through autophosphorylation at tyrosine 397 (Y397), FAK creates a high-affinity binding site for the SH2 domain of Src family kinases. The formation of the FAK-Src dual kinase complex is a pivotal event, amplifying the signaling cascade and leading to the phosphorylation of multiple downstream substrates and the activation of several key pathways.

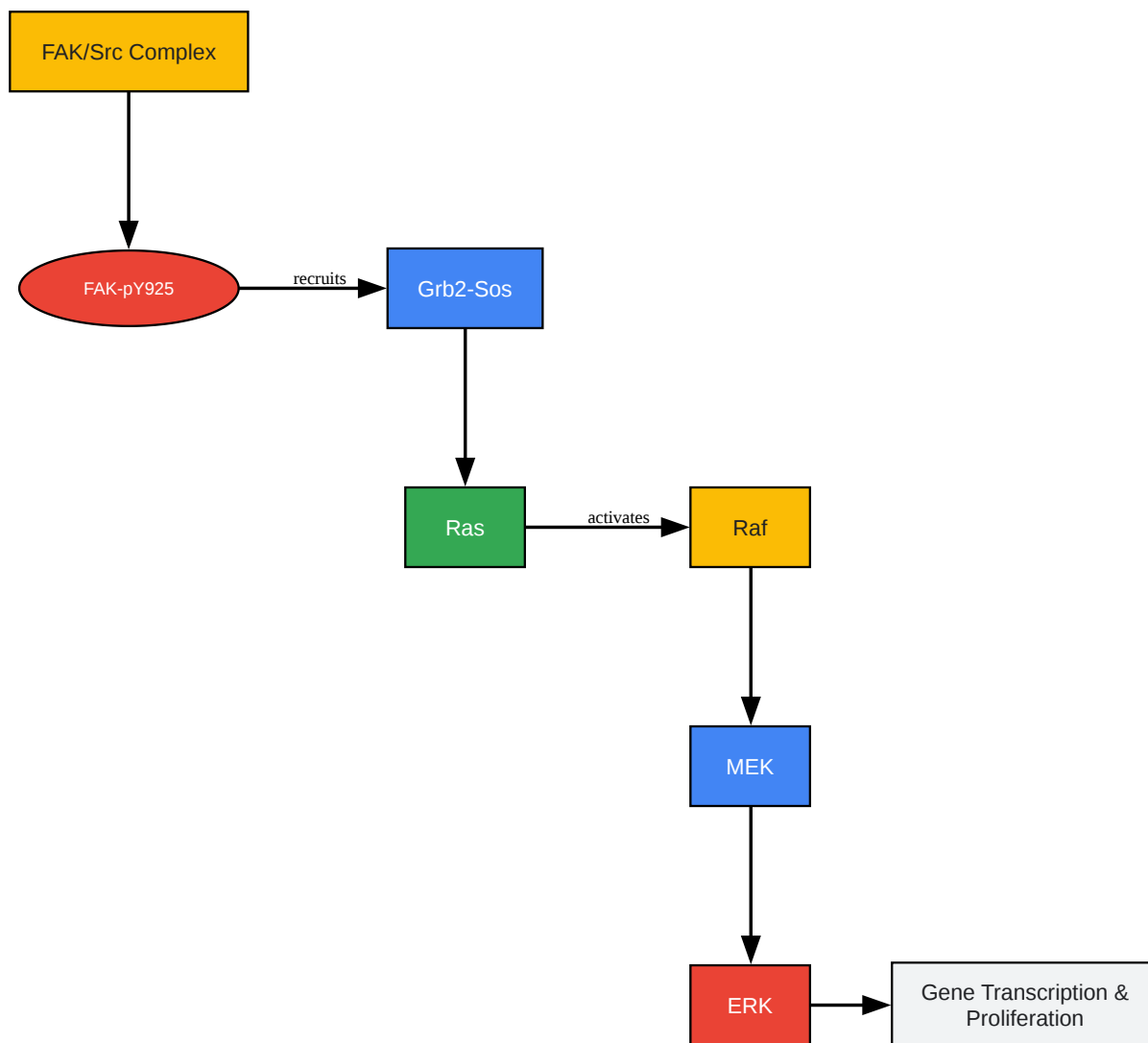
The FAK/p130Cas/Rac1 Pathway: Driving Cell Migration

A well-characterized pathway crucial for endothelial cell migration involves the FAK/Src-mediated phosphorylation of the adaptor protein p130Cas. Tyrosine-phosphorylated p130Cas recruits another adaptor protein, Crk, which in turn forms a complex with DOCK180, a guanine nucleotide exchange factor (GEF) for the Rho-family GTPase Rac1. The activation of Rac1 is a key driver of lamellipodia formation and membrane ruffling, which are essential for directional cell migration.

Below is a diagram illustrating the FAK-p130Cas-Rac1 signaling axis.







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